molecular formula C8H8BrNO3 B1290349 1-Bromo-2-ethoxy-4-nitrobenzene CAS No. 423165-33-7

1-Bromo-2-ethoxy-4-nitrobenzene

Cat. No. B1290349
M. Wt: 246.06 g/mol
InChI Key: ZALXYXWTUXLPBJ-UHFFFAOYSA-N
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Description

1-Bromo-2-ethoxy-4-nitrobenzene is a chemical compound that serves as an intermediate in various chemical syntheses. It is particularly relevant in the pharmaceutical industry, where it can be used in the preparation of drugs such as dofetilide, which is used for treating arrhythmia . The compound contains a bromine atom and an ethoxy group attached to a benzene ring, which is also substituted with a nitro group. This arrangement of functional groups makes it a versatile compound for further chemical modifications.

Synthesis Analysis

The synthesis of 1-Bromo-2-ethoxy-4-nitrobenzene can be achieved through the Williamson ether synthesis, which involves the reaction of 4-nitrophenol with 1,2-dibromoethane . The process requires careful consideration of reaction parameters such as temperature, solvent, time, and reactant proportions to optimize yield and purity. The synthesis of related compounds, such as 1-bromo-2,4-dinitrobenzene, involves the nitration of bromobenzene in water, achieving high yields and purity, which suggests that similar conditions could be applied to the synthesis of 1-Bromo-2-ethoxy-4-nitrobenzene .

Molecular Structure Analysis

The molecular structure of 1-Bromo-2-ethoxy-4-nitrobenzene is characterized by the presence of electron-withdrawing (nitro) and electron-donating (ethoxy) groups on the benzene ring. These substituents can influence the electronic properties of the molecule, as seen in related compounds where the presence of different substituents affects the molecular orbital density of states and the interaction with substrates . The structure of related aryl-nickel(II) complexes has been confirmed by X-ray crystallographic analysis, which could provide insights into the geometry and electronic configuration of 1-Bromo-2-ethoxy-4-nitrobenzene .

Chemical Reactions Analysis

The presence of the bromo and nitro groups in 1-Bromo-2-ethoxy-4-nitrobenzene makes it reactive in various chemical contexts. For instance, the electrochemical reduction of 1-bromo-4-nitrobenzene at zinc electrodes in an ionic liquid has been shown to yield arylzinc products, which can further react with carbon dioxide . Similarly, the radical anions of 1-bromo-4-nitrobenzene are reactive in room temperature ionic liquids, leading to the formation of nitrobenzene radical anion and bromide ions . These studies demonstrate the potential reactivity of 1-Bromo-2-ethoxy-4-nitrobenzene in electrochemical and radical-mediated reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Bromo-2-ethoxy-4-nitrobenzene are influenced by its functional groups. The nitro group is known for its electron-withdrawing nature, which can affect the compound's reactivity and stability. The bromo group allows for further substitution reactions, making the compound a valuable synthetic intermediate. The ethoxy group can confer additional solubility in organic solvents. The properties of similar compounds have been studied using techniques such as ultraviolet photoemission spectroscopy (UPS) and X-ray photoelectron spectroscopy (XPS), which provide insights into the valence band region and binding energy shifts, respectively . These techniques could be applied to 1-Bromo-2-ethoxy-4-nitrobenzene to gain a deeper understanding of its properties.

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray .

properties

IUPAC Name

1-bromo-2-ethoxy-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3/c1-2-13-8-5-6(10(11)12)3-4-7(8)9/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZALXYXWTUXLPBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40628580
Record name 1-Bromo-2-ethoxy-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40628580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-ethoxy-4-nitrobenzene

CAS RN

423165-33-7
Record name 1-Bromo-2-ethoxy-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40628580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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